# CHK-336 Clinical Trial: Anaphylaxis Event Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CHK-336   |           |
| Cat. No.:            | B11933690 | Get Quote |

This technical support center provides researchers, scientists, and drug development professionals with information regarding the anaphylaxis adverse event observed during the Phase 1 clinical trial of **CHK-336**.

## Frequently Asked Questions (FAQs)

Q1: What is CHK-336 and what is its intended therapeutic indication?

A1: **CHK-336** is an orally administered small molecule inhibitor of lactate dehydrogenase A (LDHA).[1][2] It was in development for the treatment of primary hyperoxaluria and other kidney stone disorders characterized by the overproduction of oxalate.[2][3] The therapeutic goal of **CHK-336** is to reduce the hepatic production of oxalate.[4]

Q2: What was the design of the Phase 1 clinical trial for CHK-336?

A2: The Phase 1 trial was a randomized, placebo-controlled, double-blinded study conducted in 104 healthy volunteers.[3][4] It consisted of two parts: a single-ascending dose (SAD) arm and a multiple-ascending dose (MAD) arm.[3][4] In the SAD portion, participants received a single dose of **CHK-336** (ranging from 15 mg to 500 mg) or a placebo.[3][5] In the MAD portion, participants received daily doses of **CHK-336** (ranging from 30 mg to 500 mg) or a placebo for 14 days.[3][5]

Q3: What was the serious adverse event (SAE) reported in the trial?







A3: A single serious adverse event of anaphylaxis occurred in a healthy volunteer.[1][3][4] This event led to the voluntary pausing of the clinical trial for further investigation.[1][3]

Q4: At what dosage and in which cohort did the anaphylaxis event occur?

A4: The anaphylaxis event occurred in a single participant in the multiple-ascending dose (MAD) cohort following the first dose of 125 mg of **CHK-336**.[1][3][4]

Q5: What were the clinical characteristics of the anaphylaxis event?

A5: The anaphylaxis event had a rapid onset, occurring within one hour of the first dose.[3][5] The participant experienced a rapid recovery following treatment with an antihistamine and did not require epinephrine.[3][5] The diagnosis was confirmed by clinically significant elevations in serum tryptase levels.[3][5]

Q6: What were the general safety findings for **CHK-336** in the Phase 1 trial prior to the SAE?

A6: Prior to the SAE, **CHK-336** was generally well-tolerated in 62 subjects who had received single doses up to 500 mg and multiple doses up to 60 mg daily for 14 days.[1][2] The most common treatment-emergent adverse event was headache, which was reported in 8.8% of subjects receiving **CHK-336** (six subjects) and in no subjects who received the placebo; this effect did not show a dose-related trend.[5] There were no dose-related trends in other adverse events, vital signs, or EKG findings.[3][5]

Q7: What was the suspected cause of the anaphylaxis event?

A7: The underlying cause of the event is being investigated as a potential hypersensitivity reaction to the study drug or its excipients.[1][2]

#### **Quantitative Data Summary**



| Parameter                                          | Description                                                 |  |
|----------------------------------------------------|-------------------------------------------------------------|--|
| Total Participants                                 | 104 healthy volunteers[3][4]                                |  |
| SAD Dose Range                                     | Single doses from 15 mg to 500 mg[3][5]                     |  |
| MAD Dose Range                                     | Multiple daily doses from 30 mg to 500 mg for 14 days[3][5] |  |
| Anaphylaxis Event                                  | 1 case[3][4]                                                |  |
| Dosage at Anaphylaxis                              | 125 mg (first dose in MAD cohort)[1][3][4]                  |  |
| Onset of Anaphylaxis                               | Within 1 hour of the first dose[3][5]                       |  |
| Most Common Adverse Event (other than anaphylaxis) | Headache (8.8% of participants receiving CHK-336)[5]        |  |

## **Experimental Protocols**

While detailed experimental protocols are not publicly available, the following outlines the general methodology for the Phase 1 clinical trial based on the available information.

Phase 1 Clinical Trial of CHK-336 (NCT05367661)

- Objective: To evaluate the safety, tolerability, and pharmacokinetic profile of CHK-336 in healthy volunteers.[3]
- Design: Randomized, placebo-controlled, double-blind, single-center study.[3][4]
- · Cohorts:
  - Single-Ascending Dose (SAD): Healthy volunteers received a single oral dose of CHK-336 or a placebo. Doses ranged from 15 mg to 500 mg.[3][5]
  - Multiple-Ascending Dose (MAD): Healthy volunteers received a daily oral dose of CHK-336 or a placebo for 14 consecutive days. Doses were planned to range from 30 mg to 500 mg.[3][5]
- Key Assessments:







- Safety and tolerability were monitored through the recording of adverse events, vital signs, and electrocardiogram (EKG) findings.[3][5]
- Pharmacokinetic parameters were assessed to characterize the drug's absorption, distribution, metabolism, and excretion.
- Proof-of-mechanism was established using a novel 13C2-glycolate tracer to measure the inhibition of the conversion of glycolate to oxalate.[3]

#### **Visualizations**





Click to download full resolution via product page



Caption: Workflow of the **CHK-336** Phase 1 clinical trial leading to the anaphylaxis event and subsequent trial pause.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. firstwordpharma.com [firstwordpharma.com]
- 2. medcitynews.com [medcitynews.com]
- 3. Chinook Therapeutics presents data from CHK-336 Phase 1 trial TipRanks.com [tipranks.com]
- 4. Chinook reports data from Phase I trial of CHK-336 [clinicaltrialsarena.com]
- 5. Chinook Therapeutics Presents Data from CHK-336 Phase 1 Trial in Healthy Volunteers and New Insights into the Role of Failed Repair in Chronic Kidney Disease at the 60th European Renal Association (ERA) Congress BioSpace [biospace.com]
- To cite this document: BenchChem. [CHK-336 Clinical Trial: Anaphylaxis Event Technical Support Center]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11933690#chk-336-anaphylaxis-adverse-event-in-clinical-trial]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com